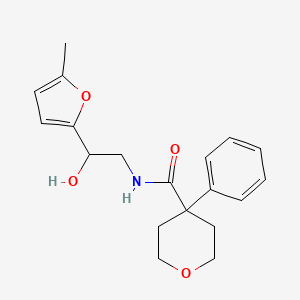
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted pyrazole derivatives, as described in the first paper, involves the heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates. This method has been shown to produce compounds with potential antimicrobial properties, such as the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, which exhibited significant activity against various strains of Staphylococcus aureus . The second paper outlines a direct synthesis route for substituted pyrazole via a 3+2 annulation method, starting with the Knoevenagel condensation of ethyl acetoacetate and benzaldehyde to produce (E)-ethyl 2-benzylidene-3-oxobutanoate. This intermediate then undergoes cyclocondensation with phenylhydrazine hydrochloride to yield the final pyrazole derivative . The third paper presents a practical synthesis method for a CCR5 antagonist, which includes a Claisen type reaction and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation, to produce the target compound without the need for chromatographic purification .
Molecular Structure Analysis
The molecular structure of the pyrazole derivative synthesized in the second paper was confirmed using single crystal X-ray diffraction studies. The structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure. Theoretical calculations, including 1H-NMR, TD-SCF, HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, were performed and found to be in good agreement with the experimental data .
Chemical Reactions Analysis
The synthesis processes described in the papers involve a variety of chemical reactions. The heterocyclization in the first paper and the cyclocondensation in the second paper are key steps in forming the pyrazole ring. The Claisen type reaction mentioned in the third paper is an intramolecular reaction that forms a new carbon-carbon bond, which is crucial for the formation of the benzazepine ring system . The Suzuki–Miyaura reaction is a cross-coupling reaction that allows the introduction of aryl groups into the molecule .
Physical and Chemical Properties Analysis
While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, the antimicrobial activity of the compounds in the first paper and the antioxidant properties of the compound in the second paper are indicative of their chemical reactivity. The antimicrobial activity was quantified using minimum inhibitory concentration (MIC) values, and the antioxidant properties were evaluated using DPPH and hydroxyl radical scavenging methods . These properties suggest that the compounds have significant biological activity, which could be further explored for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Structure of Isomeric Enaminones : This research focuses on the synthesis of isomeric enaminones, demonstrating the compound's utility in studying tautomerism within molecular structures. The NMR spectroscopic data and X-ray structural analysis confirmed the existence of compounds in endo-enol enamine form, showcasing strong intramolecular hydrogen bonds. This illustrates the compound's role in understanding molecular conformations and hydrogen bonding mechanisms (Brbot-Šaranović et al., 2001).
Microwave-Assisted Direct Amidation : This study presents a microwave-assisted method for the amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, demonstrating the compound's application in facilitating quicker and more efficient synthesis processes. This method highlights the compound's potential in improving synthetic methodologies for pharmaceuticals (Milosevic et al., 2015).
Medicinal Chemistry Applications
Anticancer Agents : Research on the alterations of the carbamate group in certain compounds has shown that these modifications can significantly impact the cytotoxic activity against experimental neoplasms in mice. This study underscores the compound's relevance in the development of new anticancer agents (Temple et al., 1989).
Novel Anticancer and Anti-5-lipoxygenase Agents : A study synthesized a series of pyrazolopyrimidines derivatives, showcasing the compound's utility in creating anticancer and anti-5-lipoxygenase agents. This research highlights the compound's potential in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14-7-8-17(24-14)16(21)13-20-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,16,21H,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBZHTVZISMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

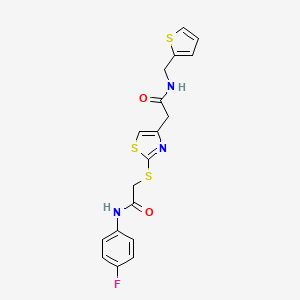
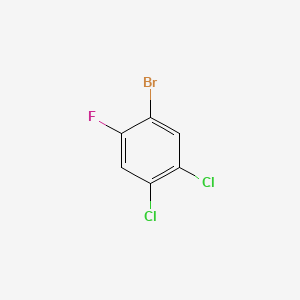
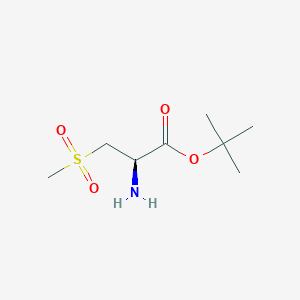
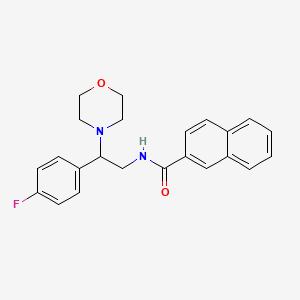
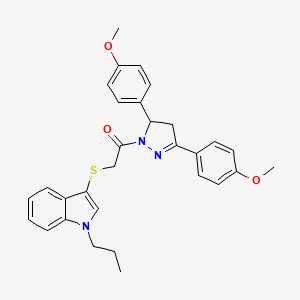
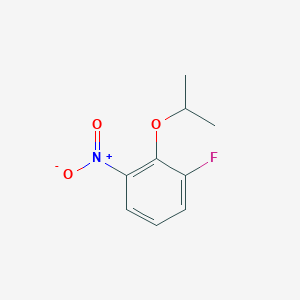
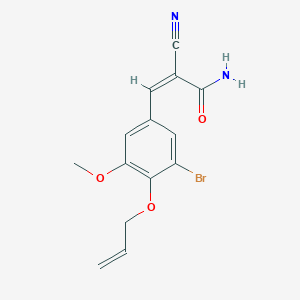
![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)
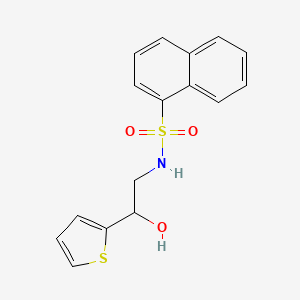
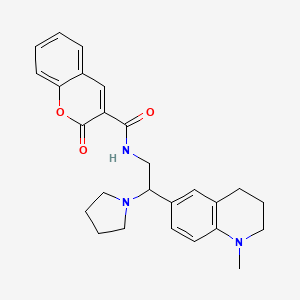
![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)
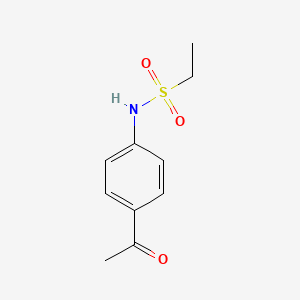
![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)